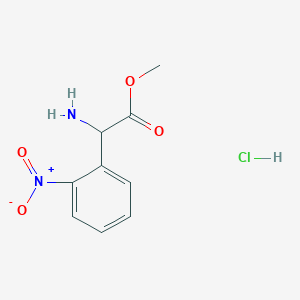

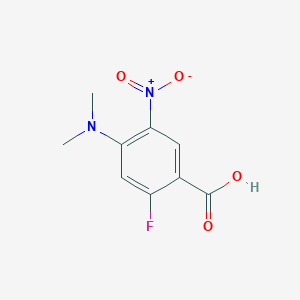

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride

Vue d'ensemble

Description

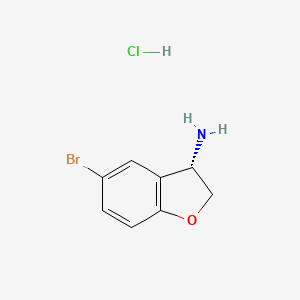

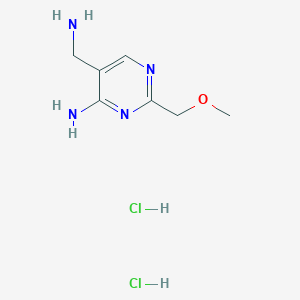

The compound you’re asking about seems to be a complex organic molecule. It likely contains an amino group (-NH2), a nitro group (-NO2) attached to a phenyl ring, an acetic acid moiety, and a methyl ester group. It’s also a hydrochloride, indicating the presence of a chloride ion .

Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds can undergo a variety of reactions. For example, boronic esters can undergo deboronation , and chloroformates (which are similar to esters) can react with amines to form carbamates .Applications De Recherche Scientifique

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .

- Method : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol .

-

High-Throughput Screening of Transaminases

- Field : Biochemistry

- Application : This research developed a new colorimetric method to screen transaminases using an inexpensive amine donor .

- Method : The assay is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .

- Results : The method is amendable to solid phase colony screening and has been used to establish efficient transaminase-based bioprocesses .

- 3-Amino-3-(2-nitrophenyl)propionic acid

- Field : Chemical Research

- Application : This compound is used in chemical research . The specific applications are not detailed, but it could be used in a variety of experiments involving organic synthesis, reaction mechanisms, or material science .

- Method : The methods of application would depend on the specific experiment or research being conducted .

- Results : The results or outcomes would also depend on the specific experiment or research .

- 3-Amino-3-(2-nitrophenyl)propionic acid

- Field : Chemical Research

- Application : This compound is used in chemical research . The specific applications are not detailed, but it could be used in a variety of experiments involving organic synthesis, reaction mechanisms, or material science .

- Method : The methods of application would depend on the specific experiment or research being conducted .

- Results : The results or outcomes would also depend on the specific experiment or research .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-amino-2-(2-nitrophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14;/h2-5,8H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMKICTYVDHOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)